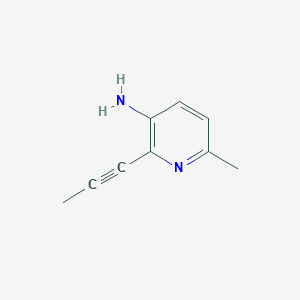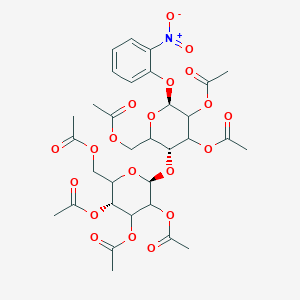![molecular formula C26H41BO3SSi B13710142 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid pinacol esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is attached using a silylation reaction.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester through a boron transesterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various biaryl compounds.
科学的研究の応用
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The methylthio and triisopropylsilyl groups provide additional stability and reactivity, making the compound a versatile intermediate.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the naphthalene core and additional functional groups.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the naphthalene core.
Alkylboronic Acid Pinacol Esters: Have alkyl groups instead of the aromatic naphthalene core.
Uniqueness
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The presence of the naphthalene core enhances its aromaticity, while the methylthio and triisopropylsilyl groups offer additional synthetic versatility.
特性
分子式 |
C26H41BO3SSi |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
[5-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H41BO3SSi/c1-17(2)32(18(3)4,19(5)6)28-21-15-20-13-12-14-23(31-11)24(20)22(16-21)27-29-25(7,8)26(9,10)30-27/h12-19H,1-11H3 |
InChIキー |
DKTJIKKTYAJIJR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)SC)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)




![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)



